molecular formula C9H11FN2 B1524083 1-N-cyclopropyl-3-fluorobenzene-1,2-diamine CAS No. 1179208-96-8

1-N-cyclopropyl-3-fluorobenzene-1,2-diamine

Cat. No. B1524083
M. Wt: 166.2 g/mol
InChI Key: TVFYWUJXINTVAV-UHFFFAOYSA-N
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Description

1-N-cyclopropyl-3-fluorobenzene-1,2-diamine, also known as CFBD or 1-CFP-3-FBD, is a small molecule organic compound that belongs to the class of aromatic amines. It has a molecular weight of 166.2 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is N1-cyclopropyl-3-fluoro-1,2-benzenediamine . The InChI code for this compound is 1S/C9H11FN2/c10-7-2-1-3-8 (9 (7)11)12-6-4-5-6/h1-3,6,12H,4-5,11H2 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Synthesis of Advanced Materials

Soluble fluoro-polyimides have been synthesized by reacting a fluorine-containing aromatic diamine with aromatic dianhydrides, yielding polyimides exhibiting excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001). Similarly, new polyimides prepared from 2,2'-bis(fluoroalkoxy)benzidines have shown promising properties for electronic applications due to their low dielectric constant, moisture absorption, and coefficient of thermal expansion (Feiring et al., 1993).

Novel Chemical Reactions

The use of N-fluorobenzenesulfonimide (NFBS) as an aminating reagent in a Pd-catalyzed diamination of unactivated alkenes has been described, showcasing a method to generate cyclic diamine derivatives in a single step (Sibbald & Michael, 2009). This process highlights the versatility of fluorinated compounds in facilitating complex chemical transformations.

Electrophilic Fluorination

Ruthenium-catalyzed asymmetric electrophilic fluorination of 1,3-dicarbonyl compounds using N-fluorobenzenesulfonimide (NFSI) has been reported, offering a pathway to synthesizing fluorinated compounds with high enantioselectivity (Althaus et al., 2007).

Organometallic Chemistry

Partially fluorinated benzenes have found increasing use as solvents for organometallic chemistry and transition-metal-based catalysis, due to their reduced π-electron density and weak metal centre binding, enabling their role as non-coordinating solvents or easily displaced ligands (Pike et al., 2017).

Safety And Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

1-N-cyclopropyl-3-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-7-2-1-3-8(9(7)11)12-6-4-5-6/h1-3,6,12H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFYWUJXINTVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-cyclopropyl-3-fluorobenzene-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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